2,6-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
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Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a pyridine ring . It is part of a class of compounds known as 5-amino-pyrazoles, which are used as building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
Synthesis Analysis
The synthesis of this compound likely involves several steps, including the formation of the pyrazole and pyridine rings, and the introduction of the various functional groups . The exact synthesis method would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The pyrazole and pyridine rings are aromatic, meaning they have a special stability due to the delocalization of electrons . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This compound, like other 5-amino-pyrazoles, can participate in a variety of chemical reactions . These include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It is predicted to have a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . It is soluble in DMSO but insoluble in water .Future Directions
Properties
IUPAC Name |
2,6-dichloro-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2S/c1-22-15(5-6-20-22)12-7-11(8-19-10-12)9-21-25(23,24)16-13(17)3-2-4-14(16)18/h2-8,10,21H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEHULHSQNKJCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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